molecular formula C13H15BrN2O2 B6638354 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide

Cat. No.: B6638354
M. Wt: 311.17 g/mol
InChI Key: SCHCXPQLCNBOLO-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-methylbenzamide: Lacks the piperidinyl group, resulting in different biological activity.

    N-(6-oxopiperidin-3-yl)benzamide: Lacks the bromine and methyl groups, affecting its chemical reactivity and applications.

Uniqueness

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methyl-N-(6-oxopiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-4-9(6-10(14)5-8)13(18)16-11-2-3-12(17)15-7-11/h4-6,11H,2-3,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCXPQLCNBOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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